REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8]([C:10]1[N:15]=[CH:14][N:13]=[C:12](O)[C:11]=1[F:17])[CH3:9].[ClH:18]>ClCCl.P(Cl)(Cl)(Cl)=O>[Cl:18][C:12]1[C:11]([F:17])=[C:10]([CH2:8][CH3:9])[N:15]=[CH:14][N:13]=1
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Name
|
|
Quantity
|
78.24 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=NC=N1)O)F
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Name
|
|
Quantity
|
240 mL
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Type
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solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
57.4 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
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352 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
prepared
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Type
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ADDITION
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Details
|
was slowly added
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Type
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TEMPERATURE
|
Details
|
The resulting solution was refluxed for 5 hours
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
the reaction
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Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at below 20° C
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous mixture was extracted with 100 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1F)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.9 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |